molecular formula C20H22O4 B5059240 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde

2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde

Cat. No. B5059240
M. Wt: 326.4 g/mol
InChI Key: YXEMGEMNPFUKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde is a chemical compound used in scientific research for various purposes. This compound is also known as AMPPB and is a member of the family of benzaldehydes. It has gained significant attention due to its potential applications in neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde is through its interaction with the mGluR7 receptor. This receptor is a G protein-coupled receptor that modulates the release of neurotransmitters, such as glutamate and GABA, in the brain. The activation of mGluR7 receptor has been shown to have neuroprotective and anti-inflammatory effects. On the other hand, the inhibition of this receptor by AMPPB has been shown to have analgesic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain sensitivity, anxiety-like behavior, and depressive-like behavior. It has also been shown to have neuroprotective effects against neurotoxic insults, such as ischemia, traumatic brain injury, and neuroinflammation. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.

Advantages and Limitations for Lab Experiments

The use of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde in lab experiments has several advantages and limitations. The advantages include its high potency and selectivity for the mGluR7 receptor, which allows for specific modulation of this receptor without affecting other receptors. Additionally, it has been shown to have good pharmacokinetic properties, such as good brain penetration and long half-life. The limitations include its limited solubility in water, which requires the use of organic solvents for administration. Additionally, the potential off-target effects of AMPPB on other receptors, such as mGluR8 and GABA receptors, need to be considered.

Future Directions

There are several future directions for the use of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde in scientific research. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, such as chronic pain, anxiety disorders, depression, and schizophrenia. Another direction is to explore its mechanism of action and its interaction with other receptors and signaling pathways. Additionally, the development of more potent and selective analogs of AMPPB may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde is a multi-step process. The first step involves the reaction of 4-allyl-2-methoxyphenol with epichlorohydrin to form 3-(4-allyl-2-methoxyphenoxy)propyl chloride. The second step involves the reaction of 3-(4-allyl-2-methoxyphenoxy)propyl chloride with benzaldehyde in the presence of a base catalyst to form 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde.

Scientific Research Applications

2-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde has been extensively used in scientific research, particularly in neuroscience and pharmacology. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is involved in the regulation of various physiological and pathological processes, such as pain, anxiety, depression, addiction, and neurodegeneration. Therefore, the use of AMPPB has been investigated in various preclinical models of these conditions.

properties

IUPAC Name

2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-3-7-16-10-11-19(20(14-16)22-2)24-13-6-12-23-18-9-5-4-8-17(18)15-21/h3-5,8-11,14-15H,1,6-7,12-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEMGEMNPFUKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6457943

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.